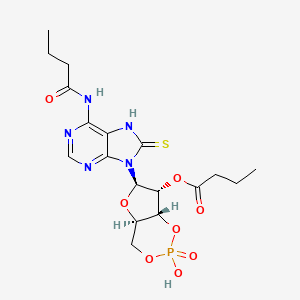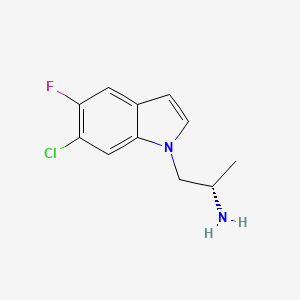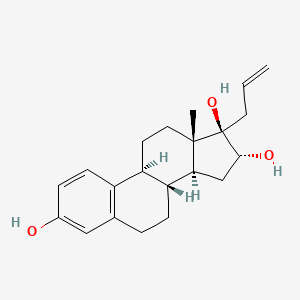
Phenhomazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. The compound’s unique structure and properties make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Phenhomazine can be synthesized through a series of chemical reactions starting from Tröger’s base. The synthetic route involves the following steps :
Heating of p-nitrophenoxide: This step produces bis(p-nitrophenyl)ether.
Treatment with hydrazine hydrate: This converts bis(p-nitrophenyl)ether to bis(p-aminophenyl)ether.
Reaction with paraformaldehyde and triflouroacetic anhydride: This forms the Trögerophane structure.
Treatment with potassium carbonate: This step yields tetrahydrothis compound.
Final reactions: The tetrahydrothis compound is then reacted with phenacylchloride, bromoacetic acid, or ethyl bromoacetate in the presence of triethyl amine under reflux to produce the final macrocyclic compounds.
Analyse Chemischer Reaktionen
Phenhomazine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in modifying the compound’s functional groups.
Substitution Reactions: this compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Cyclization Reactions: The formation of the macrocyclic structure involves cyclization steps.
Common reagents used in these reactions include hydrazine hydrate, paraformaldehyde, triflouroacetic anhydride, potassium carbonate, phenacylchloride, bromoacetic acid, and ethyl bromoacetate . The major products formed are various macrocyclic derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Phenhomazine has shown promising applications in several scientific research areas :
Chemistry: Used as a building block for synthesizing complex macrocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Notably studied for its anticancer properties, showing selectivity towards colon cancer cell lines.
Wirkmechanismus
The mechanism of action of phenhomazine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects through:
Inhibition of cancer cell proliferation: By interfering with cellular pathways that regulate cell growth and division.
Induction of apoptosis: Triggering programmed cell death in cancer cells.
Interaction with DNA: Binding to DNA and disrupting its function, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Phenhomazine is compared with other similar compounds, such as phenazines and Tröger’s base derivatives . These compounds share some structural similarities but differ in their specific biological activities and applications. This compound’s unique macrocyclic structure and chiral properties distinguish it from other phenazine derivatives, making it a valuable compound for targeted anticancer therapies.
Similar Compounds
- Phenazine
- Tröger’s base
- Phenazine-1-carboxylic acid
- Clofazimine
Eigenschaften
CAS-Nummer |
262-99-7 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C14H14N2/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16-13/h1-10,13-16H/b11-9-,12-10- |
InChI-Schlüssel |
UPQUBYGCHXUYHB-HWAYABPNSA-N |
SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
Isomerische SMILES |
C1=CC/2N/C=C/3\C(N/C=C2/C=C1)C=CC=C3 |
Kanonische SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
Synonyme |
phenhomazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)











![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)
![2-[(5-bromo-2-thiophenyl)sulfonyl-methylamino]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1228661.png)
